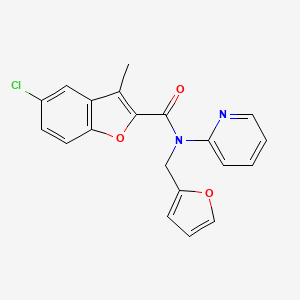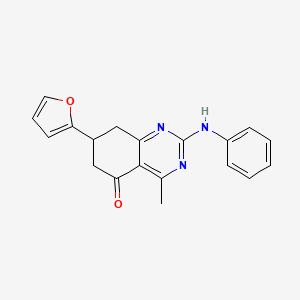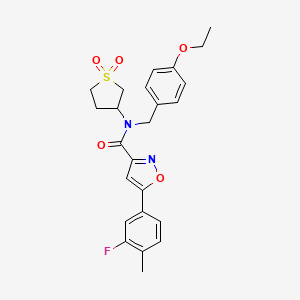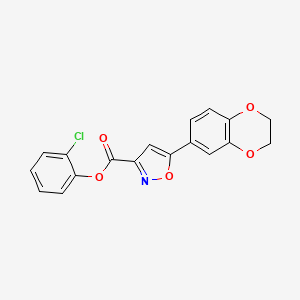![molecular formula C20H16N2O6 B14985131 Methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B14985131.png)
Methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-amido]benzoate is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, an oxazole ring, and an amido-benzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-amido]benzoate typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Synthesis of the Oxazole Ring: The oxazole ring is formed through the cyclization of an appropriate precursor, such as an α-hydroxy ketone, with an amide in the presence of a dehydrating agent.
Amidation and Esterification: The final steps involve the amidation of the oxazole ring with 2,3-dihydro-1,4-benzodioxin-6-amine, followed by esterification with methyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Methyl 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The amido and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced oxazole derivatives.
Substitution: Various substituted amides and esters.
科学的研究の応用
Methyl 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-amido]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s stability and reactivity make it a candidate for use in the development of new materials.
Biological Studies: Its interactions with biological molecules are of interest for understanding enzyme inhibition and receptor binding.
作用機序
The mechanism of action of methyl 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-amido]benzoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that interact with the benzodioxin and oxazole rings.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives: These compounds share the benzodioxin ring and have shown potential as antibacterial agents.
6-Acetyl-1,4-Benzodioxane: This compound also contains the benzodioxin ring and is used in various chemical syntheses.
Uniqueness
Methyl 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-amido]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.
特性
分子式 |
C20H16N2O6 |
|---|---|
分子量 |
380.3 g/mol |
IUPAC名 |
methyl 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H16N2O6/c1-25-20(24)13-4-2-3-5-14(13)21-19(23)15-11-17(28-22-15)12-6-7-16-18(10-12)27-9-8-26-16/h2-7,10-11H,8-9H2,1H3,(H,21,23) |
InChIキー |
BTAROIFHUAPQKA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B14985089.png)

![4-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14985095.png)


![1-[(4-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B14985105.png)
![1-[(4-methylbenzyl)sulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B14985120.png)
![2-[1-(2-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B14985123.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B14985135.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B14985142.png)
![ethyl 1-{[1-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B14985149.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B14985153.png)
